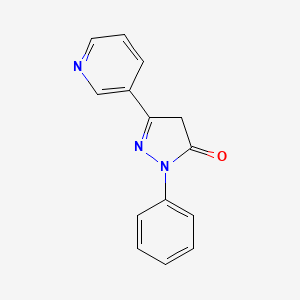![molecular formula C11H17N3O3 B2969192 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 871921-97-0](/img/structure/B2969192.png)
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is a chemical compound with the CAS Number: 851170-87-1 . It has a molecular weight of 240.26 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O4 . The compound has a density of 1.3±0.1 g/cm^3 . It has 7 H bond acceptors and 2 H bond donors .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3 . Its molar refractivity is 110.1±0.4 cm^3 . It has a polar surface area of 82 Å^2 and a polarizability of 43.7±0.5 10^-24 cm^3 . The surface tension is 59.5±5.0 dyne/cm and the molar volume is 314.4±5.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
- A series of compounds, including 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide derivatives, were synthesized and screened for antihypertensive effects in rats. Some compounds showed significant activity as alpha-adrenergic blockers, which are useful in managing high blood pressure (Caroon et al., 1981).
Synthesis and Theoretical Studies
- The compound was included in the synthesis and theoretical studies of biologically active compounds. These studies contribute to understanding the molecular interactions and properties of such compounds, aiding in the development of new pharmaceuticals (Amirani Poor et al., 2018).
Venom Constituents and Wasp Attractants
- Research into venom constituents has identified various spiroacetals, including 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide derivatives, as potential wasp attractants. This research is significant for developing methods to manage and study wasp populations (Weston et al., 1997).
Pharmacological Characterization
- Pharmacological characterization of similar compounds has revealed their potential in treating various conditions, including depression and addiction disorders. This research helps in understanding the biological activity and therapeutic potential of these compounds (Grimwood et al., 2011).
NMR Analysis for Configuration Assignment
- NMR analysis has been used to determine the relative configuration of 1,3-diazaspiro[4.5]decanes. Such studies are crucial in the pharmaceutical industry for the correct identification and synthesis of active compounds (Guerrero-Alvarez et al., 2004).
Crystal Structures and Conformations
- Research into the crystal structures and conformations of cyclohexane-based γ-spirolactams, including 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide derivatives, aids in understanding their chemical behavior and potential applications (Krueger et al., 2019).
Development of Orally Active GPIIb-IIIa Antagonists
- Research has focused on using 2,8-diazaspiro[4.5]decane scaffold for developing orally active GPIIb-IIIa antagonists. These antagonists are significant in treating arterial occlusive disorders (Mehrotra et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7-2-4-11(5-3-7)9(16)14(6-8(12)15)10(17)13-11/h7H,2-6H2,1H3,(H2,12,15)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVZBRPGQWQVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid](/img/structure/B2969110.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2969115.png)


![1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2969119.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide](/img/structure/B2969122.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2969124.png)



![4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2969130.png)
![N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2969131.png)